molecular formula C19H14F3N3O4 B11289327 3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11289327
M. Wt: 405.3 g/mol
InChI Key: RLDUPUNATMXOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine ring substituted with methoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with urea and trifluoromethylbenzaldehyde under acidic conditions to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl groups results in alcohol derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its combination of methoxyphenyl and trifluoromethylphenyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14F3N3O4/c1-29-12-8-6-11(7-9-12)25-17(27)13(10-23-18(25)28)16(26)24-15-5-3-2-4-14(15)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)

InChI Key

RLDUPUNATMXOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.